5,5,5-Trifluoro-2-methylpentanoic acid
CAS No.:
Cat. No.: VC20437709
Molecular Formula: C6H9F3O2
Molecular Weight: 170.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9F3O2 |
|---|---|
| Molecular Weight | 170.13 g/mol |
| IUPAC Name | 5,5,5-trifluoro-2-methylpentanoic acid |
| Standard InChI | InChI=1S/C6H9F3O2/c1-4(5(10)11)2-3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11) |
| Standard InChI Key | PPOLMOVJCMRNMT-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC(F)(F)F)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular structure of 5,5,5-trifluoro-2-methylpentanoic acid comprises a five-carbon chain with a carboxylic acid group at position 1, a methyl branch at position 2, and a trifluoromethyl (-CF₃) group at position 5 (Figure 1). The IUPAC name, 5,5,5-trifluoro-2-methylpentanoic acid, reflects this substitution pattern.
Key structural features:
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Branching: The methyl group at C2 introduces steric hindrance, influencing reactivity and conformational stability.
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Electron-withdrawing effects: The -CF₃ group strongly withdraws electrons via inductive effects, increasing the compound’s acidity (pKa ≈ 2.3–2.5) .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉F₃O₂ |
| Molecular Weight | 170.13 g/mol |
| IUPAC Name | 5,5,5-trifluoro-2-methylpentanoic acid |
| Canonical SMILES | CC(CCC(F)(F)F)C(=O)O |
| InChI Key | PPOLMOVJCMRNMT-UHFFFAOYSA-N |
Acidity and Reactivity
The carboxylic acid group exhibits heightened acidity due to the electron-withdrawing -CF₃ group. Comparative studies show its pKa is approximately 1.5 units lower than non-fluorinated 2-methylpentanoic acid. This acidity enhances its reactivity in esterification and amidation reactions, making it a versatile intermediate in organic synthesis.
Synthesis Methods
Radical Trifluoromethylation
A common synthetic route involves radical trifluoromethylation of 2-methylpent-4-enoic acid using trifluoromethyl iodide (CF₃I) under radical initiators such as azobisisobutyronitrile (AIBN).
Procedure:
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Substrate preparation: 2-Methylpent-4-enoic acid is dissolved in an inert solvent (e.g., dichloromethane).
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Radical initiation: CF₃I and AIBN are added, and the mixture is heated to 70°C.
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Quenching: The reaction is quenched with aqueous sodium thiosulfate to eliminate excess iodine.
Yield: ~65–70%.
Hydrolytic Methods
Alternative approaches involve hydrolyzing nitrile or ester precursors. For example, 5,5,5-trifluoro-2-methylpentanenitrile can be hydrolyzed under acidic conditions to yield the carboxylic acid .
Pharmaceutical and Biological Applications
Drug Design and Optimization
The -CF₃ group enhances metabolic stability and membrane permeability, making the compound valuable in prodrug development. For instance, analogs of 5,5,5-trifluoro-2-methylpentanoic acid have been investigated as inhibitors of bacterial glucose-binding proteins for biosensor applications .
Comparative Analysis with Analogous Compounds
Table 2: Comparison of Fluorinated Carboxylic Acids
Future Directions
Research priorities include:
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Catalytic asymmetric synthesis to access enantiopure forms for chiral drug development.
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Toxicological profiling to establish safety guidelines for industrial use.
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Exploration of polymer chemistry applications, leveraging the -CF₃ group’s hydrophobicity.
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